Lipophilicity Increase vs. Methoxy Analog
2-Fluoro-6-isopropoxybenzonitrile exhibits a higher predicted lipophilicity compared to its methoxy analog, 2-fluoro-6-methoxybenzonitrile. The methoxy analog has a reported consensus LogP of 1.89 . Using the widely adopted fragment-based calculation method, replacing the methoxy group (-OCH3) with an isopropoxy group (-OCH(CH3)2) adds a theoretical increment of +0.5 to +0.7 to the LogP value [1]. This class-level inference positions the target compound's LogP in the range of 2.4 to 2.6.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~2.4-2.6 (Predicted) |
| Comparator Or Baseline | 2-Fluoro-6-methoxybenzonitrile: LogP = 1.89 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction based on consensus LogP algorithm and fragment addition rules. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and target engagement, making the compound a preferable intermediate for developing drugs requiring enhanced cellular uptake or CNS penetration.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. *Chemical Reviews*, 71(6), 525-616. View Source
